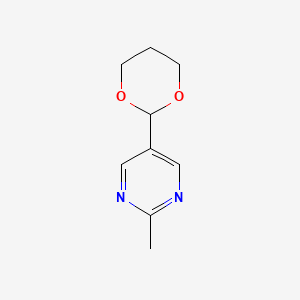
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol
Descripción general
Descripción
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and an ethanol group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromopyridin-4-yl)ethan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the bromination of 4-pyridinol using bromine in the presence of a suitable solvent, followed by reduction to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3,5-Dibromo-pyridin-4-yl)-acetaldehyde or 1-(3,5-Dibromo-pyridin-4-yl)-acetic acid.
Reduction: Formation of 1-(3,5-Dihydro-pyridin-4-yl)-ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromopyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the ethanol group can influence its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dibromo-pyridin-4-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
1-(3,5-Dibromo-pyridin-4-yl)-acetaldehyde: Similar structure but with an aldehyde group instead of ethanol.
1-(3,5-Dibromo-pyridin-4-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of ethanol.
Uniqueness
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethanol group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H7Br2NO |
|---|---|
Peso molecular |
280.94 g/mol |
Nombre IUPAC |
1-(3,5-dibromopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7Br2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |
Clave InChI |
PFQSJKVUDHRNQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=NC=C1Br)Br)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Bis[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B8483713.png)

![N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8483728.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B8483732.png)





